
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine
Übersicht
Beschreibung
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic organic compound with the molecular formula C10H14N2. It is a derivative of tetrahydroquinoline, a structure commonly found in various natural and synthetic compounds.
Vorbereitungsmethoden
The synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine typically involves the Pictet-Spengler reaction, where a biogenic amine (such as phenylethylamine) condenses with an aldehyde or α-keto acid . This reaction is often carried out under acidic conditions to facilitate the cyclization process. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .
Analyse Chemischer Reaktionen
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Major products formed from these reactions include various substituted quinolines and tetrahydroquinolines, which have diverse applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine involves several pathways:
Neuroprotection: It inhibits the activity of monoamine oxidase enzymes (MAO-A and MAO-B), reducing the breakdown of neurotransmitters like dopamine and serotonin.
Antioxidant Activity: The compound scavenges free radicals, protecting neurons from oxidative stress.
Glutamate Antagonism: It inhibits glutamate-induced excitotoxicity, which is crucial in preventing neuronal damage.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is compared with other tetrahydroisoquinoline derivatives:
1,2,3,4-Tetrahydroisoquinoline: Shares a similar structure but lacks the methyl group, resulting in different pharmacological properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Exhibits similar neuroprotective properties but may have different efficacy and safety profiles.
These comparisons highlight the unique aspects of this compound, particularly its enhanced neuroprotective and antioxidant activities .
Biologische Aktivität
1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine is a compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound is characterized by its tetrahydroquinoline structure, which contributes to its biological activity. The compound's molecular formula is , and it possesses a basic amine functional group that plays a crucial role in its interactions with biological targets.
The biological activity of this compound has been linked primarily to its interaction with the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is known for its role in nociception and pain signaling. The compound acts as a TRPV1 antagonist , which can modulate pain pathways and reduce hyperalgesia in various models of pain.
Key Mechanisms:
- TRPV1 Antagonism : Inhibition of TRPV1 activity can lead to decreased sensitivity to noxious stimuli and reduce inflammatory pain responses .
- Analgesic Effects : The compound has shown potential in mitigating pain associated with conditions like osteoarthritis and chronic pain syndromes .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant anti-nociceptive effects. The following table summarizes key findings from relevant studies:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Chronic Pain Management : A study involving rats with induced arthritis showed that administration of the compound significantly reduced pain scores compared to control groups. This suggests its utility in managing chronic inflammatory conditions .
- Bladder Overactivity : In clinical observations, patients treated with formulations containing this compound reported improvements in symptoms associated with bladder overactivity. This aligns with the observed effects on TRPV1 receptors localized in bladder sensory afferents .
Future Directions and Research
The ongoing research into this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the efficacy of this compound in combination with other analgesics or anti-inflammatory agents could enhance therapeutic outcomes.
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level may uncover additional targets and pathways influenced by this compound.
- Clinical Trials : More extensive clinical trials are needed to validate its safety and efficacy across various populations and conditions.
Eigenschaften
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-6-9(11)8-4-2-3-5-10(8)12/h2-5,9H,6-7,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCPFKPMDMJMGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593768 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851390-46-0 | |
Record name | 1-Methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.